N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide
CAS No.:
Cat. No.: VC15035195
Molecular Formula: C17H21NO2S
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21NO2S |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | N-benzyl-4-methyl-N-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C17H21NO2S/c1-14(2)18(13-16-7-5-4-6-8-16)21(19,20)17-11-9-15(3)10-12-17/h4-12,14H,13H2,1-3H3 |
| Standard InChI Key | IPKYAISLSVOYDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C(C)C |
Introduction
N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide is a sulfonamide compound characterized by the presence of a benzyl group, an isopropyl group, and a 4-methyl substituent on a benzenesulfonamide core. This unique combination of substituents enhances its lipophilicity and potential pharmacological properties, making it a candidate for further exploration in medicinal chemistry.
Synthesis
The synthesis of N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide typically involves a two-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. The second step involves benzylation and isopropylation reactions to introduce the benzyl and isopropyl groups, respectively.
Biological Activities
Sulfonamides, including N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide, are known for their antibacterial properties. They act primarily by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, derivatives of sulfonamides have been explored for their potential roles as nonsteroidal anti-inflammatory drugs and as inhibitors of certain enzymes involved in cancer progression.
Potential Applications
Given its biological activities, N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide has potential applications in various fields, including pharmaceutical development. Its antibacterial properties make it a candidate for further development into antimicrobial agents. Moreover, structural modifications can enhance its binding affinity and selectivity towards target proteins, which is crucial for drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Isopropyl-4-methylbenzenesulfonamide | Isopropyl group on the nitrogen | Basic structure without benzyl substitution |
| N-Benzyl-4-methoxybenzenesulfonamide | Methoxy group instead of methyl | Increased solubility and different reactivity |
| N-(4-Methylphenyl)-benzenesulfonamide | Additional phenyl ring | Potentially different biological activity |
Research Findings and Future Directions
Research on N-Benzyl-N-isopropyl-4-methyl-benzenesulfonamide highlights its potential in medicinal chemistry. Studies indicate that modifications to the benzene ring or sulfonamide group can significantly enhance binding affinity and selectivity towards target proteins. Future research should focus on optimizing synthesis methods and exploring its therapeutic effects through structure-activity relationship studies.
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